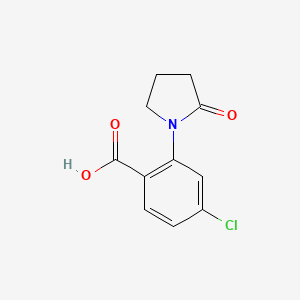

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYKUDYDCHFXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869464-85-7 | |

| Record name | 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 869464-85-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrolidinone moiety. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motifs, including the chloro-substituted benzoic acid and the N-aryl lactam, are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights for researchers in drug discovery and medicinal chemistry.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.

| Property | Value | Source |

| CAS Number | 869464-85-7 | |

| Molecular Formula | C11H10ClNO3 | [1] |

| Molecular Weight | 239.66 g/mol | |

| Monoisotopic Mass | 239.03493 Da | [1] |

| Predicted XlogP | 1.5 | [1] |

| InChI | InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | [1] |

| SMILES | C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O | [1] |

These properties, derived from computational models and database entries, provide a foundational dataset for experimental design, including solvent selection for reactions and analytical method development. The predicted XlogP value suggests moderate lipophilicity.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, its structure suggests a logical retrosynthetic approach involving the N-arylation of 2-pyrrolidinone with a suitable 2,4-dihalobenzoic acid derivative. This transformation is a classic example of a copper-catalyzed Ullmann condensation or a related palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[2][3] The reaction typically involves the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.[3]

A plausible synthesis for the target molecule would involve the reaction of 2,4-dichlorobenzoic acid or its corresponding ester with 2-pyrrolidinone. The choice of starting material is critical; the ortho- and para- positions to the carboxylic acid are activated towards nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Proposed Ullmann Condensation for Synthesis.

Mechanistic Insight: The Ullmann C-N Coupling Cycle

The mechanism of the Ullmann N-arylation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[4]

-

Amine Coordination: The amine (or amide, in this case, 2-pyrrolidinone) coordinates to the active Cu(I) species.

-

Oxidative Addition: The aryl halide (2,4-dichlorobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4]

Caption: Simplified Catalytic Cycle of Ullmann N-Arylation.

Experimental Protocol: A Generalized Procedure

Materials:

-

2,4-Dichlorobenzoic acid

-

2-Pyrrolidinone

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzoic acid, 2-pyrrolidinone (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMSO as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with dilute hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Rationale: The use of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the reaction.[4] A base is required to deprotonate the amide, making it a more effective nucleophile. The inert atmosphere prevents the oxidation of the Cu(I) catalyst.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound would rely on standard analytical techniques.

Spectroscopic Data (Predicted)

While experimental spectra are not available in the searched literature, predictions based on the structure can be made.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and carboxylic acid groups. The pyrrolidinone ring would exhibit signals for the three methylene groups.

-

¹³C NMR: The spectrum would display signals for the eleven unique carbon atoms, including the carbonyl carbons of the carboxylic acid and the lactam, and the carbons of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. Predicted collision cross-section data for various adducts are available.[1]

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time and mass information, confirming the identity of the product.

Applications in Drug Discovery and Development

Substituted benzoic acids and N-aryl lactams are important pharmacophores in medicinal chemistry. The title compound, as a chemical intermediate, can be utilized in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction. This allows for the incorporation of the 4-chloro-2-(2-oxopyrrolidin-1-yl)phenyl moiety into larger molecular scaffolds. The synthesis of various 2-aminobenzamide derivatives, which are structurally related, has been explored for antimicrobial applications.[5][6]

Potential as a Pharmacophore

The structural features of this molecule are found in compounds with diverse biological activities. For instance, related chlorobenzoic acid derivatives have been investigated for their potential as anticancer agents.[7] The N-aryl lactam motif is a key component of many CNS-active drugs and other therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Detailed toxicological and ecological data for this specific compound are not available.[8] Therefore, it should be handled with the care afforded to a compound of unknown toxicity.

Conclusion

This compound is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its synthesis, likely achievable through an Ullmann condensation, provides access to a versatile scaffold. The presence of the reactive carboxylic acid group, combined with the N-aryl lactam motif, makes it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into its synthesis, reactivity, and the biological activities of its derivatives is warranted.

References

-

Mastalir, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

-

Wikipedia. (2023). Ullmann reaction. Wikipedia. Available at: [Link]

- LGC. (2020). SAFETY DATA SHEET: 4-Chloromercuribenzoic acid. LGC.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. Available at: [Link]

-

NIST. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). NIST. Available at: [Link]

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

CNKI. (n.d.). Synthesis of o-Aminobenzamide Compounds. CNKI. Available at: [Link]

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

-

MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. ResearchGate. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

-

PubChem. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. PubChem. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Available at: [Link]

- Cenmed. (n.d.). 4-(2-oxopyrrolidin-1-yl)benzoic acid. Cenmed.

-

Wikipedia. (2023). 4-Chlorobenzoic acid. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid. PubChem. Available at: [Link]

- NIH. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid)

- Preprints.org. (2023).

- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- NIH. (n.d.). 4-(3-Chloroanilino)benzoic acid. NIH.

-

Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a compound, this document synthesizes available data, offers insights based on structurally related analogues, and details robust experimental protocols for empirical determination. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the design and development of novel therapeutics.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous scientific evaluation. Among the earliest and most determinative hurdles is the characterization of its physicochemical properties. These intrinsic attributes of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is not merely an academic exercise; it is a cornerstone of rational drug design and development.[1][2]

This guide focuses on this compound, a compound featuring a chlorobenzoic acid moiety linked to a pyrrolidinone ring. This unique structural combination presents an interesting case for physicochemical analysis, as the properties will be influenced by the interplay of the acidic carboxylic group, the polar lactam, and the lipophilic chlorinated aromatic ring. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage predictive models, data from analogous structures, and established analytical methodologies to provide a thorough scientific overview.

Molecular Identity and Structure

A precise understanding of the molecular identity is the starting point for all subsequent characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 869464-85-7 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO₃ | [4] |

| Molecular Weight | 239.65 g/mol | Calculated |

| Monoisotopic Mass | 239.03493 Da | [4] |

| SMILES | C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O | [4] |

| Chemical Structure | benzoic%20acid.png) | - |

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.

Predicted Lipophilicity

While experimental data is pending, computational models provide a valuable initial assessment.

| Parameter | Predicted Value | Source |

| XlogP | 1.5 | [4] |

An XlogP of 1.5 suggests that this compound possesses a balanced hydrophilic-lipophilic character. This is a promising feature for a drug candidate, as it implies a potential for both sufficient aqueous solubility for formulation and adequate lipid membrane permeability for absorption.

Experimental Determination of logP/logD: The Shake-Flask Method

The gold-standard for determining lipophilicity is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[5]

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for logD) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: Accurately determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for Flask Method of Solubility Determination.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the carboxylic acid group is the primary ionizable center.

Estimated pKa

The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing chloro substituent on the benzene ring is expected to increase the acidity (lower the pKa). For instance, the pKa of 4-chlorobenzoic acid is around 4.0. [6]The 2-(2-oxopyrrolidin-1-yl) group at the ortho position may also influence the pKa through steric and electronic effects. A reasonable estimate for the pKa of the target compound would be in the range of 3.5 to 4.0.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Sources

- 1. filab.fr [filab.fr]

- 2. enamine.net [enamine.net]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 4. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid

This guide provides a comprehensive, in-depth exploration of the analytical methodologies and reasoning required for the complete structure elucidation of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. Instead, it offers a narrative that explains the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction and Molecular Overview

The target of our investigation is this compound, a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various pharmacologically active compounds. Its molecular formula is C₁₁H₁₀ClNO₃, with a monoisotopic mass of 239.03493 Da.[1] The structure comprises a disubstituted benzoic acid ring and a pyrrolidinone moiety, presenting a unique analytical challenge that requires a multi-technique approach for unambiguous confirmation. This guide will detail the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to definitively elucidate its structure.

The Synthetic Pathway: An Ullmann Condensation Approach

A crucial aspect of structure elucidation is understanding the molecule's synthetic origin. This knowledge allows for the prediction of potential impurities and byproducts, which can aid in the interpretation of analytical data. A plausible and efficient method for the synthesis of N-aryl lactams such as our target molecule is the copper-catalyzed Ullmann condensation.[2][3]

Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone

This protocol is adapted from established methods for the N-arylation of lactams.[3][4][5]

-

Materials:

-

2-bromo-4-chlorobenzoic acid (starting material)

-

2-pyrrolidinone (reagent)

-

Copper(I) iodide (CuI) (catalyst)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine or (S)-N-methylpyrrolidine-2-carboxylate)[3]

-

Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (base)

-

Anhydrous dimethyl sulfoxide (DMSO) or dioxane (solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromo-4-chlorobenzoic acid (1.0 eq), 2-pyrrolidinone (1.2 eq), CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 eq).

-

Add anhydrous solvent via syringe.

-

Stir the reaction mixture at a controlled temperature (typically 90-120 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Plausible Impurities and Byproducts:

-

Unreacted 2-bromo-4-chlorobenzoic acid and 2-pyrrolidinone.

-

Homocoupling products of the aryl halide.

-

Products of competing O-arylation, though less likely with lactams.

-

A visual representation of the synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound and valuable information about its fragmentation pattern, offering the first pieces of the structural puzzle.

Expected High-Resolution Mass Spectrometry (HRMS) Data

For the molecular formula C₁₁H₁₀ClNO₃, the expected exact masses for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ are:

| Ion | Calculated Exact Mass |

| [C₁₁H₁₁ClNO₃]⁺ | 240.04221 |

| [C₁₁H₉ClNO₃]⁻ | 238.02765 |

Data sourced from PubChem.[1]

The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.

Predicted Electron Ionization (EI) Fragmentation Pattern

In EI-MS, the molecule is expected to fragment in a predictable manner, primarily at the amide bond.

-

Key Fragmentation Pathways:

-

N-CO Bond Cleavage: A common fragmentation pathway for N-aryl amides is the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[2][6]

-

Loss of COOH: Decarboxylation of the benzoic acid moiety is another expected fragmentation.

-

Pyrrolidinone Ring Fragmentation: The pyrrolidinone ring can undergo fragmentation, although this is generally less favorable than the primary N-CO cleavage.

-

The predicted major fragments are summarized in the table below.

| m/z | Predicted Fragment Structure |

| 239 | [C₁₁H₁₀ClNO₃]⁺ (Molecular Ion) |

| 194 | [M - COOH]⁺ |

| 154 | [Cl-C₆H₃-CO]⁺ |

| 84 | [C₄H₆NO]⁺ (from pyrrolidinone ring) |

| 56 | [C₃H₆N]⁺ (from pyrrolidinone ring) |

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the rapid identification of functional groups within a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid and the tertiary amide.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid, often showing hydrogen bonding. |

| ~1700 | C=O stretch of the carboxylic acid. |

| ~1680 | C=O stretch of the tertiary amide (pyrrolidinone). |

| ~1300 | C-N stretch. |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides the most detailed information for assembling the complete molecular structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will show signals corresponding to the protons on the aromatic ring and the pyrrolidinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-couplings (Hz) |

| ~10-12 | broad s | 1H | COOH | - |

| ~8.0 | d | 1H | H-6 | J ≈ 8.5 |

| ~7.5 | dd | 1H | H-5 | J ≈ 8.5, 2.5 |

| ~7.3 | d | 1H | H-3 | J ≈ 2.5 |

| ~3.8 | t | 2H | Pyrrolidine CH₂-N | J ≈ 7.0 |

| ~2.6 | t | 2H | Pyrrolidine CH₂-C=O | J ≈ 7.0 |

| ~2.2 | quintet | 2H | Pyrrolidine CH₂ | J ≈ 7.0 |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal all eleven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (pyrrolidinone) |

| ~170 | C=O (carboxylic acid) |

| ~140 | C-2 (aromatic) |

| ~138 | C-4 (aromatic) |

| ~132 | C-6 (aromatic) |

| ~130 | C-1 (aromatic) |

| ~128 | C-5 (aromatic) |

| ~125 | C-3 (aromatic) |

| ~50 | CH₂-N (pyrrolidinone) |

| ~32 | CH₂-C=O (pyrrolidinone) |

| ~18 | CH₂ (pyrrolidinone) |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between:

-

H-5 and H-6 on the aromatic ring.

-

The three sets of methylene protons within the pyrrolidinone ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It will allow for the direct assignment of the protonated carbons in both the aromatic and pyrrolidinone rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure, as it shows long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The pyrrolidinone CH₂-N protons to the aromatic C-2.

-

The H-3 proton to the carboxylic acid carbonyl carbon (C-7).

-

The H-3 proton to C-1, C-2, and C-5.

-

The H-5 proton to C-1, C-3, and C-4.

-

The H-6 proton to C-2 and C-4.

-

The pyrrolidinone CH₂-C=O protons to the amide carbonyl carbon.

-

The following diagram illustrates the key HMBC correlations that would confirm the structure.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the initial molecular formula and key fragmentation information. Infrared spectroscopy confirms the presence of the expected functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular structure. By integrating knowledge of the synthetic pathway, the interpretation of this data becomes a self-validating system, providing a high degree of confidence in the final elucidated structure. This guide serves as a framework for approaching the structural determination of similarly complex small molecules in a rigorous and scientifically sound manner.

References

-

Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(10), 1348-1351. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22591-22601. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

-

Koczoń, P., Barańska, H., & Lewandowski, W. (2000). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 9(1), 69-75. [Link]

-

Li, Y., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 19(12), 20536-20547. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Rahimizadeh, M., et al. (2012). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 19(3), 564-568. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Zhang, H., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(10), 3246-3253. [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions [organic-chemistry.org]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

biological activity of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Halogenated derivatives, in particular, have demonstrated a wide spectrum of biological activities. This guide focuses on the specific, yet underexplored, molecule This compound . While direct experimental data on this compound is sparse, its structural features—a chlorinated benzoic acid core and a pyrrolidinone substituent—suggest significant therapeutic potential. This document synthesizes data from structurally analogous compounds to construct a predictive framework for its biological activity. We will explore potential antimicrobial, anticancer, and ion channel modulating properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses derived from published literature. The objective is to provide a comprehensive, data-driven foundation for initiating research and development programs centered on this promising chemical series.

The Benzoic Acid Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are classified as "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets. The inclusion of a chlorine atom, as in the 4-chloro-benzoic acid core, can significantly modulate a molecule's physicochemical properties. It often enhances lipophilicity, which can improve membrane permeability, and can participate in crucial halogen bonding interactions within protein binding pockets, thereby increasing target affinity and potency. Numerous approved drugs and clinical candidates across therapeutic areas, from oncology to infectious diseases, are built upon this fundamental framework[1][2].

The Core Moiety: this compound

The target compound features two key components: the 4-chloro-benzoic acid ring and a 2-(2-oxopyrrolidin-1-yl) group. The pyrrolidinone ring is a five-membered lactam that can act as a rigid scaffold, orienting other functional groups, and its carbonyl oxygen can serve as a hydrogen bond acceptor. While PubChem lists the chemical structure of this molecule, it provides no associated literature or bioactivity data, highlighting a clear gap in the current scientific landscape[3]. This guide aims to bridge that gap by inference from related, well-characterized molecules.

Proposed Synthetic Strategy

A plausible synthetic route for this compound and its derivatives can be conceptualized based on established organic chemistry reactions, such as the Schotten-Baumann reaction or acylation followed by cyclization. A common approach involves the reaction of a substituted aminobenzoic acid with a suitable acyl chloride. The workflow below outlines a general, multi-step synthesis.

Caption: Proposed synthetic workflow for the target compound and its derivatives.

Predicted Biological Activities Based on Structural Analogs

By examining the biological activities of compounds with high structural similarity, we can infer the most probable therapeutic applications for the this compound series.

Antimicrobial and Antifungal Potential

Numerous studies have reported that benzoic acid derivatives bearing a chloro-substituent exhibit significant antimicrobial properties. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis[4][5][6]. Similarly, 4- and 5-chloro-salicylanilide derivatives have demonstrated potent bactericidal effects, including against methicillin-resistant S. aureus (MRSA)[7][8]. The activity is often attributed to the disruption of cell wall biosynthesis or other essential cellular processes[9].

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid deriv. | S. aureus ATCC 6538 | 125 | [4] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid deriv. | B. subtilis ATCC 6683 | 125 | [4] |

| 5-chloro-2-hydroxy-N-[...]benzamide (1f) | MRSA 63718 | 2x MIC shows bactericidal effect | [8] |

| 4-chloro-2-hydroxy-N-[...]benzamide (1h) | MRSA | Bactericidal at 4x MIC |[8] |

Anticancer Activity via Kinase Inhibition

The chloro-benzoic acid scaffold is prevalent in kinase inhibitors designed for oncology. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. Several series of benzoic acid derivatives have been synthesized and shown to inhibit cancer cell proliferation by targeting the VEGFR-2 pathway[1][10]. The mechanism involves blocking the ATP-binding site of the kinase, which prevents downstream signaling required for the formation of new blood vessels that supply tumors. Derivatives of 4-(2-chloroacetamido) benzoic acid, for instance, have shown potent cytotoxic activities against various human cancer cell lines[10].

Caption: Simplified VEGFR-2 signaling pathway targeted by anticancer agents.

Table 2: In Vitro Cytotoxicity of Related Benzoic Acid Derivatives

| Compound | Cell Line (Human Cancer) | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Derivative 15 | HepG-2 (Liver) | 5.30 | [10] |

| Derivative 15 | MCF-7 (Breast) | 2.20 | [10] |

| Derivative 15 | HCT-116 (Colon) | 5.50 | [10] |

| Derivative 8f | MCF-7 (Breast) | ~8.37 |[10] |

Ion Channel Modulation

Recent research has identified a structurally related compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), as an inhibitor of TMEM206, a proton-activated chloride channel[11]. These channels are involved in various physiological processes, including acid-induced cell death. The ability of CBA to inhibit TMEM206 currents, particularly at low pH, suggests that the 4-chloro-2-aminobenzoic acid scaffold can be tailored to interact with ion channels. This opens a potential new avenue for the therapeutic application of this compound derivatives in pathologies involving ion channel dysregulation.

Table 3: Ion Channel Inhibitory Activity

| Compound | Target | Activity (IC₅₀, µM) | Conditions | Reference |

|---|

| CBA | TMEM206 | 9.55 | pH 4.5 |[11] |

Structure-Activity Relationship (SAR) Insights

Based on a comprehensive review of related compound series, several key SAR trends can be hypothesized:

-

Position of Chlorine: The presence of a chloro group at the 4-position of the benzoic acid ring is frequently associated with potent biological activity, likely due to favorable interactions in target binding sites[1][12].

-

Amide/Ester Substituents: The nature of the group attached to the benzoic acid's carboxyl function is critical. Bulky, aromatic, or heteroaromatic amides often lead to higher potency in kinase inhibition assays compared to simple alkyl amides or esters[13].

-

Side Chain Conformation: The pyrrolidinone ring in the target molecule provides a rigid conformation. This rigidity can be advantageous, reducing the entropic penalty upon binding to a target protein, which may lead to higher affinity.

-

Hydrogen Bonding: The carbonyl group of the pyrrolidinone and the carboxyl group of the benzoic acid are potential hydrogen bond donors and acceptors, which are critical for molecular recognition by biological targets[9].

Caption: Key structure-activity relationship points for benzoic acid derivatives.

Key Experimental Protocols

To validate the predicted activities of novel this compound derivatives, the following standardized protocols are recommended.

Protocol 6.1: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of ~5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4].

Protocol 6.2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the effect of compounds on cancer cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value[1].

Protocol 6.3: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol directly measures ion channel currents, essential for validating channel modulators.

-

Cell Preparation: Use a cell line engineered to overexpress the target ion channel (e.g., TMEM206).

-

Recording: Establish a whole-cell patch-clamp configuration on a single cell. The pipette solution contains ions appropriate for isolating the current of interest (e.g., Cs-glutamate), and the bath solution mimics the extracellular environment[11].

-

Activation: Apply a voltage protocol to the cell to elicit channel opening. For a proton-activated channel like TMEM206, rapidly switch the bath solution to one with a low pH (e.g., 4.5) to activate the current.

-

Inhibition: Once a stable current is recorded, perfuse the bath with a solution containing the test compound at various concentrations.

-

Analysis: Measure the reduction in current amplitude in the presence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value[11].

Conclusion and Future Directions

The this compound scaffold represents a promising, yet unexplored, area for drug discovery. Based on robust evidence from structurally related analogs, derivatives from this series are predicted to possess significant antimicrobial, anticancer (potentially via kinase inhibition), and ion channel modulating activities. The chlorine at the 4-position and the rigid pyrrolidinone substituent are key features expected to drive potency and selectivity.

The immediate path forward involves the chemical synthesis of a focused library of these derivatives, followed by systematic screening using the protocols outlined in this guide. Initial efforts should confirm the predicted activities, followed by medicinal chemistry campaigns to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This data-driven approach provides a solid foundation for developing novel therapeutic agents from this compelling chemical class.

References

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (MDPI) [Link]

-

Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... (ResearchGate) [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (PMC - NIH) [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (MDPI) [Link]

-

This compound (C11H10ClNO3). (PubChem) [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (Preprints.org) [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (PubMed) [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (NIH) [Link]

-

Benzoic acid derivatives. (Slideshare) [Link]

-

Structure activity relationship of the synthesized compounds. (ResearchGate) [Link]

-

In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (PubMed) [Link]

-

CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (PMC - NIH) [Link]

-

(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (ResearchGate) [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (NIH) [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Benzoic acid derivatives | PPTX [slideshare.net]

- 3. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid: A Roadmap for Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of direct literature on this specific compound necessitates a structured, rational approach to identifying its potential therapeutic targets. This guide leverages a structure-activity relationship (SAR) analysis of its core components—a substituted benzoic acid and a pyrrolidinone moiety—to propose a focused set of high-probability therapeutic target classes. We hypothesize that this compound may exhibit activity as a modulator of protein kinases, nuclear receptors, epigenetic enzymes, or ion channels. For each proposed target class, this document provides a detailed scientific rationale, a hypothetical mechanism of action, and a comprehensive, step-by-step experimental workflow for validation. This whitepaper is intended to serve as a foundational guide for researchers initiating drug discovery and development programs centered on this promising, yet unexplored, molecule.

Introduction: A Molecule of Untapped Potential

The compound this compound presents a unique chemical architecture, integrating two biologically significant pharmacophores: a benzoic acid scaffold and a pyrrolidinone ring. The benzoic acid moiety is a common feature in a multitude of biologically active compounds, with its carboxylic acid group acting as a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes or receptors[1][2]. The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile[1].

Similarly, the pyrrolidinone ring is a versatile scaffold found in numerous compounds with a wide range of therapeutic applications, including enzyme inhibition and receptor modulation[3][4]. The five-membered pyrrolidinone ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planar "pseudorotation," which increases three-dimensional coverage[4].

The specific combination of these two moieties in this compound, with the pyrrolidinone at the ortho position to the carboxylic acid and a chloro group at the para position, suggests a distinct conformational and electronic profile that could confer novel biological activities. This guide will now explore the most promising therapeutic target classes for this molecule based on a systematic analysis of its structural components.

Potential Therapeutic Target Class I: Protein Kinases

Scientific Rationale:

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology and immunology. Both the benzoic acid and pyrrolidinone scaffolds have been independently associated with kinase inhibition. For instance, certain benzoic acid derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis[5]. Furthermore, a recent patent application described a series of novel pyrrolidinone derivatives as potent inhibitors of NF-κB Inducing Kinase (NIK), a critical regulator of immune responses, for the treatment of autoimmune and inflammatory diseases[6]. The combination of these two pharmacophores in this compound suggests a potential for synergistic or novel interactions within the ATP-binding pocket of various kinases.

Hypothetical Mechanism of Action:

We hypothesize that this compound may function as a Type I or Type II kinase inhibitor. The benzoic acid moiety could form key hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The pyrrolidinone and chlorophenyl groups would then occupy adjacent hydrophobic pockets, with the specific substitution pattern potentially conferring selectivity for a particular kinase or kinase family.

Experimental Validation Workflow:

A. Broad-Panel Kinase Screening:

-

Objective: To identify which kinases, from a large, diverse panel, are inhibited by the compound.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) for profiling against a panel of at least 400 human kinases at a fixed concentration (e.g., 10 µM).

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

-

Analyze the data to identify kinases with significant inhibition (e.g., >50% inhibition).

-

B. IC50 Determination for Hits:

-

Objective: To quantify the potency of the compound against the kinases identified in the initial screen.

-

Protocol:

-

For each "hit" kinase, perform a dose-response assay.

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Incubate each concentration of the compound with the target kinase, ATP, and a suitable substrate.

-

Measure kinase activity at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

C. Cellular Target Engagement and Functional Assays:

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects downstream signaling.

-

Protocol:

-

Select a cell line that expresses the target kinase and has a known downstream signaling pathway.

-

Treat the cells with varying concentrations of the compound.

-

Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.

-

Perform a cell-based functional assay relevant to the target kinase's biological role (e.g., a cell proliferation assay for an oncogenic kinase, or a cytokine release assay for an immunomodulatory kinase).

-

Data Presentation:

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Cellular Assay (e.g., Proliferation) |

| Kinase A | 78% | 1.2 | GI50 = 2.5 µM |

| Kinase B | 25% | >50 | No significant effect |

| Kinase C | 92% | 0.5 | GI50 = 0.8 µM |

Logical Workflow Diagram:

Caption: Kinase target validation workflow.

Potential Therapeutic Target Class II: Nuclear Receptors

Scientific Rationale:

Nuclear receptors are a family of ligand-activated transcription factors that regulate a vast array of physiological processes, making them attractive drug targets. Benzoic acid derivatives have been reported to interact with nuclear receptors. For example, a phenyl-thiazolyl-benzoic acid derivative was found to bind to Retinoid X receptor alpha (RXRα) and Retinoic acid receptor alpha (RARα)[5]. The structural features of this compound, including its lipophilic character and hydrogen bonding capabilities, are consistent with those of known nuclear receptor ligands.

Hypothetical Mechanism of Action:

The compound could act as either an agonist or an antagonist of a specific nuclear receptor. It may bind to the ligand-binding pocket (LBP) of the receptor, inducing a conformational change that either promotes or inhibits the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of target genes. The ortho-substitution of the pyrrolidinone ring could play a crucial role in orienting the molecule within the LBP to achieve a specific functional outcome.

Experimental Validation Workflow:

A. Nuclear Receptor Binding Assays:

-

Objective: To determine if the compound binds to a panel of nuclear receptors.

-

Protocol:

-

Utilize a competitive binding assay format, such as a LanthaScreen™ TR-FRET assay.

-

The assay typically involves a terbium-labeled anti-GST antibody, a GST-tagged nuclear receptor LBD, and a fluorescently labeled ligand.

-

The test compound is added in increasing concentrations to compete with the fluorescent ligand for binding to the LBD.

-

A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

-

Screen against a panel of key nuclear receptors (e.g., RARs, RXRs, PPARs, ERs, AR).

-

B. Reporter Gene Assays:

-

Objective: To determine if the compound acts as an agonist or antagonist of the identified target receptor.

-

Protocol:

-

Use a cell line (e.g., HEK293) that is transiently transfected with two plasmids: one expressing the full-length nuclear receptor and another containing a reporter gene (e.g., luciferase) under the control of a response element for that receptor.

-

For agonist mode, treat the cells with increasing concentrations of the compound and measure reporter gene activity.

-

For antagonist mode, treat the cells with a known agonist of the receptor in the presence of increasing concentrations of the compound and measure the inhibition of reporter gene activity.

-

Data Presentation:

| Nuclear Receptor | Binding Affinity (Ki, µM) | Functional Activity | EC50/IC50 (µM) |

| RXRα | 2.5 | Antagonist | 5.1 |

| RARα | 8.1 | Weak Partial Agonist | >20 |

| PPARγ | >50 | Inactive | - |

Signaling Pathway Diagram:

Caption: Hypothetical nuclear receptor antagonism.

Potential Therapeutic Target Class III: Epigenetic Modulators (HDACs)

Scientific Rationale:

Epigenetic modifications, such as histone acetylation, play a crucial role in gene regulation and are implicated in diseases like cancer. Histone deacetylases (HDACs) are key enzymes in this process, and their inhibitors have emerged as a successful class of anticancer drugs. Notably, some benzoic acid derivatives have been shown to exhibit HDAC inhibitory activity[7]. The carboxylic acid of the benzoic acid moiety is a key pharmacophoric feature for many HDAC inhibitors, as it can chelate the zinc ion in the enzyme's active site.

Hypothetical Mechanism of Action:

We propose that this compound may act as an HDAC inhibitor. The carboxylate group would bind to the catalytic zinc ion, while the chlorophenyl and pyrrolidinone moieties would interact with the hydrophobic rim of the active site tunnel, potentially conferring selectivity for a specific HDAC isoform.

Experimental Validation Workflow:

A. In Vitro HDAC Activity Assay:

-

Objective: To measure the direct inhibitory effect of the compound on HDAC enzyme activity.

-

Protocol:

-

Use a commercially available fluorogenic HDAC activity assay kit (e.g., from BPS Bioscience).

-

The assay utilizes a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

-

Screen the compound against a panel of the major HDAC isoforms (Class I, II, and IV) to determine its inhibitory activity and selectivity profile.

-

Perform dose-response experiments for the inhibited isoforms to determine IC50 values.

-

B. Cellular Histone Acetylation Assay:

-

Objective: To confirm that the compound increases histone acetylation in cells, consistent with HDAC inhibition.

-

Protocol:

-

Treat a relevant cell line (e.g., a cancer cell line) with the compound for a defined period (e.g., 24 hours).

-

Extract histones or prepare whole-cell lysates.

-

Perform a Western blot using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and tubulin (as a non-histone target of some HDACs). An increase in acetylation indicates cellular HDAC inhibition.

-

Logical Relationship Diagram:

Caption: Mechanism of action for HDAC inhibition.

Potential Therapeutic Target Class IV: Ion Channels

Scientific Rationale:

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes and are involved in a wide range of physiological processes. A recent study identified a chlorinated benzoic acid derivative as an inhibitor of TMEM206, an acid-sensing chloride channel[8]. This finding suggests that the chlorinated benzoic acid scaffold may be a privileged structure for interacting with ion channels.

Hypothetical Mechanism of Action:

This compound could act as a channel blocker or modulator. It might physically occlude the ion-conducting pore or bind to an allosteric site on the channel protein, thereby altering its gating properties (e.g., probability of opening, inactivation kinetics). The specific arrangement of the substituents on the benzoic acid ring would be critical for defining its affinity and selectivity for a particular ion channel.

Experimental Validation Workflow:

A. High-Throughput Electrophysiology Screening:

-

Objective: To screen the compound against a panel of ion channels to identify potential modulatory activity.

-

Protocol:

-

Utilize an automated patch-clamp platform (e.g., Patchliner, QPatch).

-

Use cell lines stably expressing the ion channels of interest.

-

Apply the compound at a set concentration and measure changes in ion channel currents in response to appropriate voltage or ligand stimuli.

-

Screen against a diverse panel of voltage-gated and ligand-gated ion channels (e.g., NaV, CaV, KV, ASIC, TRP channels).

-

B. Manual Patch-Clamp Electrophysiology:

-

Objective: To characterize the detailed mechanism of action on any identified ion channel hits.

-

Protocol:

-

Perform conventional whole-cell patch-clamp recordings.

-

Generate dose-response curves to determine the IC50 or EC50 of the compound's effect.

-

Investigate the mechanism of action by assessing use-dependence, voltage-dependence of block, and effects on channel gating kinetics.

-

Data Presentation:

| Ion Channel | Activity @ 10 µM | IC50/EC50 (µM) | Mechanism |

| NaV1.7 | 65% Inhibition | 4.8 | Pore Block |

| hERG | <10% Inhibition | >100 | - |

| ASIC1a | 85% Inhibition | 1.5 | Allosteric |

Conclusion and Future Directions

The therapeutic potential of this compound is currently undefined. However, by leveraging a structure-based approach, we have identified four high-priority target classes: protein kinases, nuclear receptors, histone deacetylases, and ion channels. The experimental workflows detailed in this guide provide a clear and robust strategy for systematically evaluating these hypotheses.

Positive results from these initial screening and validation studies will pave the way for a comprehensive drug discovery program. Subsequent steps would include:

-

Lead Optimization: Synthesizing analogs of the parent compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the therapeutic effect of optimized compounds in relevant animal models of disease.

-

Safety and Toxicology Assessment: Conducting comprehensive studies to ensure the compound has an acceptable safety profile for clinical development.

This structured approach, grounded in scientific integrity and logical progression, will be instrumental in unlocking the therapeutic promise of this compound and potentially delivering a novel therapeutic agent for unmet medical needs.

References

- Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. [URL: https://vertexaisearch.cloud.google.

- Lopes, F. C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5896. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504825/]

- Sabnis, R. W. (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10657500/]

- Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(23), 3869-3878. [URL: https://pubs.acs.org/doi/10.1021/jm9703749]

- Kumar, A., et al. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). [URL: https://pubmed.ncbi.nlm.nih.gov/39377409/]

- Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1924/v1]

- Ahmad, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(5), e202100843. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cbdv.202100843]

- Iacovino, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4813. [URL: https://www.mdpi.com/1420-3049/26/16/4813]

- Johansson, P. I., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9339-9359. [URL: https://pubmed.ncbi.nlm.nih.gov/32787075/]

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6wspKd0fPMRdfSkRZAwGiE3VMjUeva9r6QcJw9m2iVYD8GrjCOZst7UZGFpOQ0IIR_O0j7GCObGadbQQCpK8hrCIsm0EUM8LAqu62ssF9vB_WOzMrGmhljtUlv8boUE4GTk7zOZQDVcfVgkCD]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7130938]

- Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1924/v1]

- Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296. [URL: https://www.mdpi.com/1420-3049/27/19/6296]

- ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... [URL: https://www.researchgate.

- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5092. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415494/]

- Sigma-Aldrich. 4-chloro-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr/c11h8clno4]

- Cenmed. 4-(2-oxopyrrolidin-1-yl)benzoic acid. [URL: https://www.cenmed.com/4-2-oxopyrrolidin-1-yl-benzoic-acid-p-334360.html]

- Patel, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6), 36-46. [URL: https://www.researchgate.

- Zakharyan, R., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1361. [URL: https://www.mdpi.com/1424-8247/15/11/1361]

- Kwekkeboom, J. C., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology, 15, 1369528. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10918118/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid, a novel small molecule with therapeutic potential. In the absence of established biological targets for this specific compound, we present a logical, expert-driven workflow to hypothesize and validate potential protein interactions. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols required for robust computational analysis. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this guide establishes a self-validating system for investigating novel small molecule-protein interactions, thereby accelerating the drug discovery process.

Introduction: The Rationale for In Silico Investigation

The compound this compound belongs to the broader class of benzoic acid derivatives, which have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The chloro and pyrrolidinone substitutions suggest specific physicochemical properties that may govern its interaction with biological macromolecules. While experimental data on this particular molecule is sparse, computational, or in silico, modeling provides a powerful and resource-efficient avenue to predict its biological targets, elucidate its mechanism of action, and guide further experimental validation.

This guide will navigate the reader through a complete in silico workflow, from target selection to advanced simulation and analysis. We will operate under the hypothesis that, based on the activities of structurally similar compounds, this compound may interact with protein kinases, a class of enzymes frequently implicated in oncology. Specifically, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a case study, a key mediator of angiogenesis and a validated target for cancer therapy.

Our approach is grounded in the principles of scientific integrity, providing not just a "how-to" but a "why" for each step, ensuring that the described protocols are both reproducible and scientifically sound.

The In Silico Workflow: A Multi-Step Approach to Target Validation

A robust in silico analysis is not a single experiment but a cascade of computational techniques, each building upon the last to refine our understanding of the molecule's behavior. The workflow presented here is designed to systematically evaluate the potential of this compound as a ligand for our hypothetical target, VEGFR-2.

Figure 1: A diagram illustrating the comprehensive in silico workflow, from initial preparation to final quantitative assessment.

Part I: Ligand and Protein Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of your simulation results. This preparatory phase is critical and requires meticulous attention to detail.

Ligand Preparation

The 3D conformation of this compound must be optimized to an energetically favorable state.

Protocol 3.1.1: Ligand 3D Structure Generation and Optimization

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it in a standard format like SDF or MOL.

-

Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Maestro, MOE) to generate a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e). This step resolves any steric clashes and brings the molecule to a local energy minimum.

-

Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method. This is crucial for accurately modeling electrostatic interactions.

-

Generate Conformers (Optional but Recommended): For flexible molecules, it is advisable to generate a set of low-energy conformers to be used in the docking process.

Protein Preparation

We will use the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

Protocol 3.2.1: VEGFR-2 Structure Preparation

-

Download Structure: Obtain the crystal structure of VEGFR-2 from the PDB (e.g., PDB ID: 2OH4). Select a high-resolution structure that is co-crystallized with a known inhibitor.

-

Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents that are not part of the active site. The co-crystallized ligand should be retained for defining the binding site.

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold.

Part II: Molecular Docking - Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method for screening large numbers of molecules and for generating initial binding hypotheses.

Figure 2: A flowchart detailing the key steps involved in a typical molecular docking experiment.

Protocol 4.1: Docking of this compound to VEGFR-2

-

Define the Binding Site: The binding site is defined as a grid box centered on the co-crystallized ligand in the prepared VEGFR-2 structure.

-

Ligand Docking: Dock the prepared 3D structure of this compound into the defined binding site using a docking program (e.g., Glide, AutoDock Vina).

-